molecular formula C15H14N2O5S B11692170 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate

4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate

Cat. No.: B11692170
M. Wt: 334.3 g/mol
InChI Key: OVQBSSNSPJHUNA-UHFFFAOYSA-N
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Description

4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thioxotetrahydropyrimidine ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thioxotetrahydropyrimidine ring. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein-protein interactions, such as those involving the tumor suppressor protein p53 and its regulatory proteins MDM2 and MDMX. By binding to these proteins, it prevents their interaction with p53, thereby activating p53’s tumor suppressor functions. This mechanism is crucial in cancer research, as it can potentially restore the function of p53 in cancer cells where it is otherwise inactivated .

Comparison with Similar Compounds

Similar compounds include other thioxotetrahydropyrimidine derivatives and pyrrole-based inhibitors. What sets 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate apart is its specific structure that allows for high affinity binding to MDM2 and MDMX, making it a potent inhibitor of these interactions. Other similar compounds may include:

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] propanoate

InChI

InChI=1S/C15H14N2O5S/c1-3-12(18)22-10-5-4-8(7-11(10)21-2)6-9-13(19)16-15(23)17-14(9)20/h4-7H,3H2,1-2H3,(H2,16,17,19,20,23)

InChI Key

OVQBSSNSPJHUNA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC

Origin of Product

United States

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